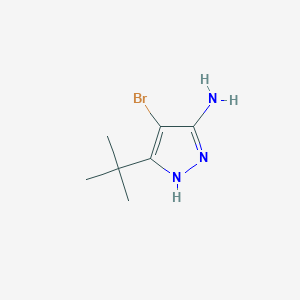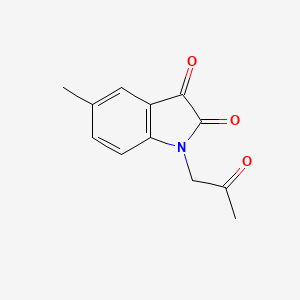
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid typically involves the reaction of 4-(sec-Butyl)-2-chloropyrimidine with a boron-containing reagent under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .
科学的研究の応用
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-Butylphenylboronic acid: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly effective in certain types of coupling reactions and allow for the synthesis of unique organic molecules that may not be accessible using other boronic acids .
特性
分子式 |
C8H12BClN2O2 |
|---|---|
分子量 |
214.46 g/mol |
IUPAC名 |
(4-butan-2-yl-2-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-3-5(2)7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
InChIキー |
ULKPGMYAGXSXCZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C(C)CC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)




![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)



![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)

